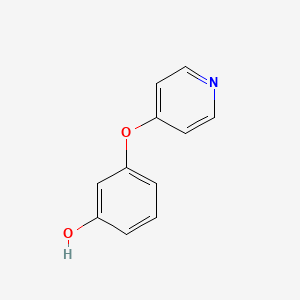

3-(Pyridin-4-yloxy)phenol

CAS No.: 103856-58-2

Cat. No.: VC2704539

Molecular Formula: C11H9NO2

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 103856-58-2 |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| IUPAC Name | 3-pyridin-4-yloxyphenol |

| Standard InChI | InChI=1S/C11H9NO2/c13-9-2-1-3-11(8-9)14-10-4-6-12-7-5-10/h1-8,13H |

| Standard InChI Key | NTTLFLJSHFIPGC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)OC2=CC=NC=C2)O |

| Canonical SMILES | C1=CC(=CC(=C1)OC2=CC=NC=C2)O |

Introduction

Chemical Structure and Properties

3-(Pyridin-4-yloxy)phenol (CAS Number: 103856-58-2) features a distinctive structure with a pyridine ring connected via an oxygen bridge to a phenol group. The molecular formula is C11H9NO2 with a molecular weight of 187.19 g/mol . This structure creates a molecule with both hydrogen bond accepting capabilities (from the pyridine nitrogen and the ether oxygen) and hydrogen bond donating properties (from the phenolic hydroxyl group).

The compound's physical and chemical properties are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C11H9NO2 |

| Molecular Weight | 187.19 g/mol |

| CAS Number | 103856-58-2 |

| Physical State | Solid (at room temperature) |

| Purity Specification | Typically ≥95% |

| Storage Recommendation | Cool, dry place |

| Transport Classification | Not classified as hazardous material |

The structural configuration of 3-(Pyridin-4-yloxy)phenol is particularly significant as it determines the compound's reactivity and potential applications. The pyridine ring with its nitrogen at the 4-position creates a specific electronic distribution that influences hydrogen bonding patterns and interactions with potential biological targets.

Comparison with Structurally Related Compounds

Understanding the properties and potential applications of 3-(Pyridin-4-yloxy)phenol is aided by comparing it with structurally related compounds. A notable comparison is with 4-(Pyridin-3-yloxy)phenol, which differs in the positioning of both the pyridine nitrogen and the point of attachment to the phenol group.

| Compound | CAS Number | Key Structural Difference | Notable Properties/Applications |

|---|---|---|---|

| 3-(Pyridin-4-yloxy)phenol | 103856-58-2 | Pyridine attached at position 4, connected to position 3 of phenol | Research and development applications |

| 4-(Pyridin-3-yloxy)phenol | 85633-52-9 | Pyridine attached at position 3, connected to position 4 of phenol | Potential antimicrobial and anti-inflammatory properties |

The different positioning of functional groups in these isomers can significantly affect:

Chemical Reactivity and Modifications

The structure of 3-(Pyridin-4-yloxy)phenol presents several reactive sites that can be exploited for further chemical modifications:

-

The phenolic hydroxyl group can undergo various reactions:

-

Alkylation to form ethers

-

Acylation to form esters

-

Oxidation to form quinones

-

-

The pyridine ring can participate in:

-

Nucleophilic substitution reactions

-

Coordination with metals through the nitrogen atom

-

N-oxidation to form pyridine N-oxides

-

-

The aromatic rings can undergo:

-

Electrophilic aromatic substitution (more likely on the phenol ring)

-

Lithiation followed by electrophilic quenching

-

Transition metal-catalyzed cross-coupling reactions

-

These modification possibilities make 3-(Pyridin-4-yloxy)phenol a versatile building block for the synthesis of more complex structures with potential applications in pharmaceutical research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume